

A Technical Overview of Nitroso-prodenafil and Related Nitrosamine Impurities

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Compound of Interest		
Compound Name:	Nitroso-prodenafil	
Cat. No.:	B12751203	Get Quote

In the interest of public safety and to adhere to responsible scientific communication, this document does not provide a synthesis pathway or experimental protocols for the creation of **Nitroso-prodenafil** or any related compound. Instead, this whitepaper offers a technical guide for researchers and drug development professionals on the context, chemical properties, and analytical challenges associated with nitrosamine impurities in pharmaceuticals, using **Nitroso-prodenafil** as a case study.

Nitroso-prodenafil is a synthetic designer drug and a nitrosated analogue of sildenafil, a well-known PDE5 inhibitor.[1] It has been discovered in "herbal" aphrodisiac products, posing significant health risks.[1][2] This document will delve into the regulatory landscape of nitrosamine impurities, the chemical nature of these compounds, and the analytical methodologies crucial for their detection and control.

Regulatory Framework for Nitrosamine Impurities

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of nitrosamine impurities in human drugs due to their classification as probable or possible human carcinogens.[3][4]

Key FDA Recommendations:

• Manufacturers should conduct risk assessments to evaluate the potential for nitrosamine impurities in their active pharmaceutical ingredients (APIs) and drug products.[3][5]



- If a risk is identified, confirmatory testing must be performed using sensitive and validated analytical methods.[5][6]
- Strict acceptable intake (AI) limits have been set for various nitrosamine impurities, typically in the nanogram-per-day range, to mitigate cancer risk.[6][7]

The FDA distinguishes between small-molecule nitrosamine impurities and nitrosamine drug substance-related impurities (NDSRIs), which are structurally similar to the API.[3] **Nitroso-prodenafil** can be considered an NDSRI of sildenafil analogues.

Chemical Context and Associated Risks

Nitroso-prodenafil is a prodrug that, upon metabolism, releases both a PDE5 inhibitor (aildenafil) and nitric oxide (NO).[1][2] This dual mechanism presents a severe health risk. The combination of a PDE5 inhibitor with an NO donor can lead to a synergistic effect, causing a dangerous and potentially fatal drop in blood pressure.[1][2]

Furthermore, nitrosamines as a class of compounds are generally avoided in drug development due to their potential for hepatotoxicity and carcinogenicity.[1] The initial structural identification of **Nitroso-prodenafil** was complex, with researchers first suggesting a nitrosamine structure and later debating a nitro derivative structure, dubbed 'mutaprodenafil', due to similarities with the mutagenic drug azathioprine.[1][8]

Table 1: Key Chemical Information for Sildenafil and Related Impurities

Compound Name	Molecular Formula	Molar Mass (g·mol⁻¹)	Role / Classification
Sildenafil	C22H30N6O4S	474.6	PDE5 Inhibitor[9][10]
Nitroso-prodenafil	C28H38N8O5S2	630.78	Sildenafil Analogue, Prodrug[1]
N-Nitroso Sildenafil Impurity F	C21H27N7O5S	489.55	Nitrosamine Impurity[9][11][12]
N-nitroso-desmethyl- sildenafil	C21H27N7O5S	489.55	Nitrosamine Impurity[13]



Principles of Nitrosamine Formation

N-nitrosamines typically form from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid (which can form from nitrites under acidic conditions).[5]

Potential sources of amines and nitrosating agents in drug manufacturing include:

- Raw Materials: Impurities in starting materials, solvents, and reagents.[5]
- Manufacturing Process: Degradation of the API or excipients, or cross-contamination.
- Storage: Degradation of the drug product over time, potentially influenced by packaging materials.[5]

Manufacturers are advised to optimize their processes to avoid conditions conducive to nitrosamine formation, such as by avoiding secondary/tertiary amines and nitrite reagents where possible.[5][7]

Analytical Methodologies for Detection and Characterization

The detection of unknown sildenafil analogues and nitrosamine impurities in complex matrices like herbal supplements or drug formulations requires sophisticated analytical techniques.[14] [15] The primary challenge is identifying compounds for which no reference standards exist.[15]

Commonly Employed Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC): Used for the separation of compounds in a mixture.[16]
- Mass Spectrometry (MS): Provides mass-to-charge ratio data, which is crucial for identifying and elucidating the structure of unknown compounds. Techniques like LC-MS/MS are powerful for screening.[16][17][18]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of new chemical entities.[1][14][16]



 Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule.[14][16]

The workflow for identifying an unknown analogue often involves a combination of these methods to separate, identify, and structurally characterize the impurity.

Analytical workflow for identifying unknown drug analogues.

Conclusion

Nitroso-prodenafil exemplifies the significant public health threat posed by undeclared, structurally modified analogues of approved drugs and the associated risks of nitrosamine impurities. For professionals in drug development and research, a thorough understanding of the regulatory landscape, the chemical principles of impurity formation, and advanced analytical detection strategies is paramount. Adherence to regulatory guidance and the implementation of robust control strategies are essential to ensure the safety, quality, and efficacy of pharmaceutical products.

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